Glutamic acid diethyl ester

Description

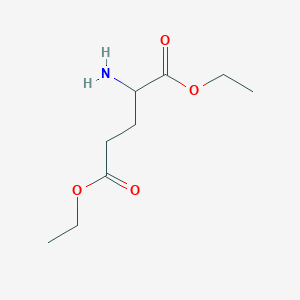

Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERPVHLYIHBEFW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1118-89-4 (hydrochloride) | |

| Record name | Glutamic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90167772 | |

| Record name | Glutamic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16450-41-2, 55895-85-7 | |

| Record name | Glutamic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QM1L3N85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of L-Glutamic Acid Diethyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known physical and chemical properties of L-Glutamic acid diethyl ester hydrochloride. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications. This document includes quantitative data, detailed experimental protocols for property determination, and workflow diagrams for key procedures.

Chemical Identity and Molecular Structure

L-Glutamic acid diethyl ester hydrochloride is the diethyl ester derivative of L-glutamic acid, presented as a hydrochloride salt. This modification enhances its solubility in polar solvents and makes it a versatile intermediate in peptide synthesis and pharmaceutical development.[1][2]

-

IUPAC Name: Diethyl (2S)-2-aminopentanedioate hydrochloride[2][3]

-

Synonyms: H-Glu(OEt)-OEt·HCl, L-Glu(OEt)-OEt·HCl[1]

Quantitative Physical and Chemical Properties

The physical properties of L-Glutamic acid diethyl ester hydrochloride have been well-characterized. The data is summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₄·HCl or C₉H₁₈ClNO₄ | [1][2][3][4][6] |

| Molecular Weight | 239.70 g/mol | [1][2][4][5] |

| Appearance | White to off-white powder or crystal | [1][6][7] |

| Melting Point | 102-110 °C | [1][2][6][7][8][9] |

| Solubility | Soluble in water. A 5% solution in water is clear and colorless.[1][2][6][7] | |

| Optical Rotation | [α]D²⁰ = +22.5 ± 2º (c=5% in Water)[1]; [α]¹⁸/D +22° (c=1 in H₂O)[9] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of L-Glutamic acid diethyl ester hydrochloride.

NMR data provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Source |

| ¹H NMR | D₂O, 400 MHz | δ 4.20 (q, 4H, –OCH₂CH₃), 3.40 (m, 1H, α-CH), 2.40–2.10 (m, 4H, –CH₂–), 1.30 (t, 6H, –OCH₂CH₃) | [2] |

| ¹³C NMR | D₂O, 100 MHz | δ 173.5 (C=O, ester), 172.8 (C=O, ester), 60.1 (–OCH₂), 53.2 (α-C), 30.4–28.1 (–CH₂–), 14.0 (–CH₃) | [2] |

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3300 | N–H stretching of the protonated amine | [2] |

| ~2500–3000 | Ammonium chloride stretch | [2] |

| ~1740 | C=O stretching of the ester carbonyl groups | [2] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of chemical compounds like L-Glutamic acid diethyl ester hydrochloride.

A general workflow is essential for systematically characterizing a chemical substance.

Caption: General workflow for physical property characterization.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[10][11]

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point, typically as a range from the onset of melting to complete liquefaction.[10][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[10]

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end gently on a hard surface to compact the sample at the bottom.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block or bath of the melting point apparatus. Position the thermometer correctly to ensure accurate temperature reading of the sample environment.[12][13]

-

Heating: Heat the sample rapidly at first to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[11][12]

-

Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the entire sample has turned into a clear liquid.[12][13]

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[12]

Caption: Workflow for melting point determination via the capillary method.

Principle: Solubility is quantified by determining the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[14]

Apparatus:

-

Analytical balance

-

Volumetric flasks or graduated cylinders

-

Beakers or test tubes

-

Stirring mechanism (magnetic stirrer or shaker bath)

-

Temperature control system (water bath)

-

Filtration apparatus

Procedure (Gravimetric Method):

-

Solvent Measurement: Accurately measure a known volume or mass of the desired solvent (e.g., deionized water) into a beaker or flask.[15]

-

Temperature Control: Place the vessel in a temperature-controlled bath and allow it to equilibrate to the target temperature.

-

Solute Addition: Add a pre-weighed amount of the solute (L-Glutamic acid diethyl ester hydrochloride) to the solvent in small increments, stirring continuously. Continue adding solute until a small amount of undissolved solid persists, indicating saturation.

-

Equilibration: Allow the mixture to stir for an extended period (e.g., several hours) to ensure equilibrium is reached.

-

Separation: Carefully filter the saturated solution to remove the excess, undissolved solid.

-

Quantification: Take a known volume or mass of the clear filtrate and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Calculation: Weigh the remaining solid residue. The solubility is then calculated and expressed in units such as g/100 mL or mol/L.[15]

Caption: Workflow for determining solubility via the gravimetric method.

While density for solid L-Glutamic acid diethyl ester hydrochloride is not commonly reported, the density of its solutions can be determined.

Principle: Density is the mass of a substance per unit volume (ρ = m/V). It is determined by accurately measuring the mass of a precisely known volume of the liquid.[16]

Apparatus:

-

Analytical balance

-

Volumetric flask or pycnometer (for high accuracy)

-

Graduated cylinder (for lower accuracy)

-

Thermometer

Procedure:

-

Weigh Empty Container: Accurately weigh a clean, dry volumetric flask or pycnometer and record its mass (m1).[17]

-

Fill with Liquid: Fill the container to the calibration mark with the liquid or solution under investigation. Ensure there are no air bubbles.

-

Equilibrate Temperature: Allow the liquid to reach thermal equilibrium with the surroundings and record the temperature, as density is temperature-dependent.

-

Weigh Filled Container: Weigh the container with the liquid and record the total mass (m2).[17]

-

Calculate Mass of Liquid: The mass of the liquid is m = m2 - m1.

-

Determine Volume: The volume (V) is known from the calibrated container.

-

Calculate Density: Calculate the density using the formula ρ = m/V.[16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. H-Glu(OEt)-OEt.HCl | 1118-89-4 | Benchchem [benchchem.com]

- 3. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. L-Glutamic Acid Diethyl Ester Hydrochloride – Prominent Advanced Synthesis [prominentsyn.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]

- 8. Diethyl L-glutamate hydrochloride | 1118-89-4 [chemicalbook.com]

- 9. L -Glutamic acid diethyl ester 97 1118-89-4 [sigmaaldrich.com]

- 10. westlab.com [westlab.com]

- 11. mt.com [mt.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. pennwest.edu [pennwest.edu]

- 14. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 15. quora.com [quora.com]

- 16. quora.com [quora.com]

- 17. google.com [google.com]

Glutamic Acid Diethyl Ester (GDEE): A Technical Analysis of its Enigmatic Role as a Glutamate Receptor Modulator

For Immediate Release

WHITE PAPER

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid diethyl ester (GDEE) is a compound historically referenced as a glutamate (B1630785) antagonist. However, a comprehensive review of the available scientific literature reveals a more complex and, at times, contradictory pharmacological profile. This technical guide synthesizes the existing data on GDEE's mechanism of action, highlighting its nuanced interactions with ionotropic glutamate receptors. Contrary to its common classification as a simple non-selective AMPA/kainate antagonist, key electrophysiological evidence suggests GDEE lacks direct antagonistic effects at AMPA, kainate, and NMDA receptors and instead potentiates responses at quisqualate-sensitive sites. This document provides a detailed examination of these findings, presents generalized experimental protocols for characterizing such a compound, and uses logical diagrams to illustrate the proposed mechanisms and workflows.

Introduction: The Evolving Understanding of GDEE

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, mediating its effects through ionotropic (iGluR) and metabotropic (mGluR) receptors[1][2]. Ionotropic receptors, which are ligand-gated ion channels, are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors[1][3]. Antagonists of these receptors are critical tools for neuroscience research and hold therapeutic potential for a range of neurological disorders[2][4].

This compound (GDEE) has been frequently cited as a non-selective antagonist of non-NMDA receptors (i.e., AMPA and kainate receptors). It has been employed in studies to suppress neuronal excitation mediated by excitatory amino acids[5]. However, pivotal in vitro studies challenge this classification, indicating a more intricate mechanism of action.

Mechanism of Action: Re-evaluating the Evidence

The primary evidence for GDEE's mechanism of action at the receptor level comes from electrophysiological studies on isolated nerve tissues. A key study conducted on slices of rat cingulate cortex using the grease-gap recording technique provided results that diverge from the simple antagonist label.

Interaction with Ionotropic Glutamate Receptors

In this crucial study, the application of GDEE hydrochloride at high concentrations (10 mM) yielded the following results:

-

No Effect on AMPA, Kainate, and NMDA Receptors: GDEE did not antagonize the depolarizing responses induced by the specific agonists AMPA, kainate, or NMDA. This finding directly contradicts the notion that GDEE is a general competitive antagonist at these sites.

-

Potentiation of Quisqualate Receptors: Strikingly, GDEE was found to potentiate the depolarizing responses to quisqualate. Quisqualate is an agonist that activates AMPA receptors and certain metabotropic glutamate receptors. In the context of early research, "quisqualate receptors" were considered a distinct class, which is now largely understood to be dominated by AMPA receptors[6]. The potentiation suggests an allosteric or modulatory role rather than direct competitive antagonism.

This potentiation of quisqualate responses, coupled with the lack of effect against AMPA and kainate, presents a pharmacological puzzle. It suggests GDEE may act at a distinct modulatory site on the AMPA receptor complex that was preferentially activated by quisqualate under the specific experimental conditions, or that its effects are more prominent on specific AMPA receptor subunit compositions that are sensitive to quisqualate.

Competitive vs. Non-Competitive Antagonism

The available data does not support a classic competitive antagonist mechanism for GDEE at the glutamate binding site of AMPA, kainate, or NMDA receptors. Competitive antagonists bind to the same site as the endogenous agonist (glutamate) and their inhibition can be overcome by increasing agonist concentration[7][8]. The potentiation of quisqualate responses is inconsistent with this mechanism and points towards a non-competitive or allosteric modulatory action.

Quantitative Data Summary

A thorough review of the published literature reveals a notable absence of quantitative binding affinity (Ki) or functional inhibition (IC50) data for GDEE at glutamate receptor subtypes. The primary characterization remains qualitative and based on electrophysiological responses at high concentrations.

| Compound | Receptor Subtype | Agonist | Observed Effect | Concentration | Source |

| GDEE HCl | AMPA | AMPA | No effect on depolarization | 10 mM | |

| GDEE HCl | Kainate | Kainate | No effect on depolarization | 10 mM | |

| GDEE HCl | NMDA | NMDA | No effect on depolarization | 10 mM | |

| GDEE HCl | Quisqualate-Sensitive | Quisqualate | Potentiation of depolarization | 10 mM |

Signaling Pathways and Logical Diagrams

To visualize the proposed mechanism of GDEE in contrast to a standard competitive antagonist, the following diagrams are provided.

References

- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of glutamate receptor antagonists in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Glutamate receptors and synaptic plasticity: The impact of Evans and Watkins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The glutamate story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of competitive and non-competitive N-methyl-D-aspartate antagonists on glucose use in the limbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Glutamic Acid Diethyl Ester: A Technical Guide to its Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glutamic acid diethyl ester (GDEE) is a synthetic derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamic acid. As a lipophilic analog, GDEE has been utilized as a pharmacological tool to investigate the roles of glutamate (B1630785) receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the stereochemistry of L-glutamic acid diethyl ester, its biological activity at glutamate receptor subtypes, and the current understanding of its impact on downstream signaling pathways. This document synthesizes available data on its receptor interactions, details relevant experimental protocols, and presents visual representations of associated signaling cascades to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction

L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The ionotropic receptors, which include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission. Metabotropic receptors are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling.

L-glutamic acid diethyl ester (GDEE) is a diester derivative of L-glutamic acid, where both carboxylic acid groups are esterified with ethanol (B145695). This modification increases its lipophilicity, theoretically allowing for better penetration of the blood-brain barrier compared to its parent compound. GDEE has been historically studied as a glutamate antagonist, although its precise pharmacological profile is complex and appears to be concentration-dependent. This guide will delve into the specifics of its stereochemical nature and its interactions with the glutamatergic system.

Stereochemistry of Glutamic Acid Diethyl Ester

The stereochemistry of this compound is pivotal to its biological activity. The parent molecule, glutamic acid, possesses a chiral center at the alpha-carbon (Cα), leading to the existence of two enantiomers: L-glutamic acid and D-glutamic acid. Consequently, GDEE also exists as two enantiomers: L-glutamic acid diethyl ester and D-glutamic acid diethyl ester.

The "L" configuration corresponds to the (S) configuration in the Cahn-Ingold-Prelog priority system. The vast majority of endogenous glutamic acid in biological systems is the L-enantiomer, and glutamate receptors have evolved to primarily recognize and be activated by L-glutamate. This inherent stereoselectivity of the receptors is a critical factor in the pharmacological activity of their ligands.

While L-glutamic acid diethyl ester is the more commonly studied isomer, the D-enantiomer, D-glutamic acid diethyl ester, also exists. It is generally presumed that the L-isomer of GDEE would exhibit higher affinity and/or potency at glutamate receptors compared to the D-isomer, reflecting the stereospecificity of the natural ligand-receptor interaction. However, a comprehensive comparative study quantifying the binding affinities and functional activities of the L- and D-enantiomers of GDEE at various glutamate receptor subtypes is notably absent in the current scientific literature. Such studies would be invaluable in fully elucidating the structure-activity relationship of this compound.

Biological Activity at Glutamate Receptors

The biological activity of L-glutamic acid diethyl ester has been investigated in various experimental systems, yielding results that suggest a complex and multifaceted interaction with glutamate receptors rather than simple antagonism.

Interaction with Ionotropic Glutamate Receptors

Early studies investigating the effects of GDEE on ionotropic glutamate receptors have produced varied results, often employing high concentrations of the compound.

-

NMDA, AMPA, and Kainate Receptors: A study on rat cerebral cortex slices demonstrated that a high concentration of L-glutamic acid diethyl ester (10 mM) had no discernible effect on the depolarizing responses induced by NMDA, AMPA, or kainate.[1] This suggests that at this concentration, GDEE does not act as a simple competitive antagonist at these primary ionotropic glutamate receptor subtypes.

-

Quisqualate-Sensitive Receptors: In the same study, GDEE (10 mM) was found to potentiate depolarizing responses to quisqualate, an agonist that can act on both AMPA receptors and some metabotropic glutamate receptors.[1] This potentiating effect indicates a more complex modulatory role rather than direct antagonism.

General Glutamate Receptor Binding

While subtype-specific binding data is scarce, some studies have investigated the ability of GDEE to displace radiolabeled glutamate from its binding sites.

-

In synaptic membranes from rat substantia nigra, GDEE was found to have a low relative potency in inhibiting the specific binding of L-[3H]-glutamate.

-

Another study reported that GDEE could appreciably displace the binding of L-[3H]glutamate in chick retinal membranes, suggesting a competitive interaction at glutamate binding sites in this tissue.

These findings collectively suggest that L-glutamic acid diethyl ester can interact with glutamate binding sites, but likely with a lower affinity than the endogenous ligand, L-glutamate.

In Vivo and Behavioral Studies

In vivo studies have pointed towards a role for GDEE as a functional glutamate antagonist, particularly at non-NMDA receptors.

-

Studies in rats have shown that GDEE can act as a non-NMDA glutamate antagonist, affecting learning and memory processes. For instance, GDEE was found to slow decision time in a concept learning task without affecting spatial learning in a Morris water maze, suggesting a selective role for non-NMDA receptors in certain cognitive functions.

-

Intraperitoneal injection of GDEE in mice has been shown to decrease locomotor activity and exploratory behavior.

These behavioral effects are consistent with a modulation of excitatory neurotransmission, although they do not provide precise information on the molecular targets.

Downstream Signaling Pathways

The interaction of ligands with glutamate receptors initiates a cascade of intracellular signaling events that are fundamental to neuronal function. While direct studies on the specific downstream signaling pathways modulated by L-glutamic acid diethyl ester are lacking, we can infer potential effects based on its interaction with glutamate receptors.

Ionotropic Glutamate Receptor Signaling

Activation of iGluRs leads to the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane. The influx of Ca2+, particularly through NMDA receptors, is a critical second messenger that can activate a multitude of downstream signaling cascades, including:

-

Calmodulin-dependent pathways: Ca2+ binds to calmodulin, which in turn can activate enzymes such as Ca2+/calmodulin-dependent protein kinase II (CaMKII).

-

Mitogen-Activated Protein Kinase (MAPK) pathway: Ca2+ influx can lead to the activation of the MAPK/ERK pathway, which is involved in regulating gene expression, cell proliferation, and differentiation.

-

Phospholipase C (PLC) and Protein Kinase C (PKC) pathways: Activation of certain glutamate receptors can lead to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates PKC.

Given that GDEE has been shown to modulate responses at quisqualate-sensitive receptors, it could potentially influence these Ca2+-dependent signaling pathways. However, without direct experimental evidence, this remains speculative.

Metabotropic Glutamate Receptor Signaling

mGluRs are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms.

-

Group I mGluRs (mGluR1 and mGluR5): These are typically coupled to Gq/G11 proteins, and their activation leads to the stimulation of PLC, resulting in the production of IP3 and DAG, and subsequent intracellular Ca2+ mobilization and PKC activation.

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: These are generally coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The potentiation of quisqualate responses by GDEE could imply a modulatory effect on Group I mGluRs, potentially leading to an amplification of the PLC-mediated signaling cascade. However, this hypothesis requires direct experimental validation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of L-glutamic acid diethyl ester's biological activity.

Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

This protocol describes a common method for the synthesis of L-glutamic acid diethyl ester hydrochloride.

Materials:

-

L-glutamic acid

-

Absolute ethanol

-

Thionyl chloride (SOCl2) or dry HCl gas

-

Diethyl ether or methyl tert-butyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-glutamic acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol and volatile reagents under reduced pressure using a rotary evaporator.

-

The resulting crude product, often an oil or a solid, is then triturated with diethyl ether or methyl tert-butyl ether to induce crystallization.

-

Collect the white crystalline solid of L-glutamic acid diethyl ester hydrochloride by filtration.

-

Wash the crystals with cold diethyl ether and dry them under vacuum.

-

The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Radioligand Binding Assay for Glutamate Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like L-glutamic acid diethyl ester for a specific glutamate receptor subtype.

Materials:

-

Cell membranes expressing the glutamate receptor of interest (e.g., from transfected cell lines or brain tissue)

-

Radiolabeled ligand specific for the receptor subtype (e.g., [3H]CGP 39653 for NMDA receptors, [3H]AMPA for AMPA receptors)

-

Unlabeled L-glutamic acid diethyl ester (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

96-well filter plates with glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Multi-channel pipette

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells expressing the receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well filter plate, add the following in order:

-

Assay buffer

-

A range of concentrations of the unlabeled test compound (L-glutamic acid diethyl ester).

-

A fixed concentration of the radiolabeled ligand.

-

The membrane preparation.

-

For determining non-specific binding, a high concentration of a known unlabeled ligand for the receptor is used instead of the test compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data Summary

Due to the limited availability of quantitative data for L-glutamic acid diethyl ester in the public domain, a comprehensive table of binding affinities cannot be provided. The following table summarizes the qualitative findings from the literature.

| Receptor Subtype | Interaction Type | Concentration | Effect | Reference |

| NMDA | No direct antagonism | 10 mM | No effect on depolarization | [1] |

| AMPA | No direct antagonism | 10 mM | No effect on depolarization | [1] |

| Kainate | No direct antagonism | 10 mM | No effect on depolarization | [1] |

| Quisqualate-sensitive | Potentiation | 10 mM | Potentiation of depolarization | [1] |

| General Glutamate Binding | Competitive Inhibition | Not specified | Appreciable displacement of [3H]glutamate | |

| General Glutamate Binding | Competitive Inhibition | Not specified | Low relative potency to inhibit [3H]glutamate binding |

Conclusion and Future Directions

L-glutamic acid diethyl ester has been a useful tool in the preliminary exploration of the glutamatergic system. However, this technical guide highlights a significant gap in the quantitative understanding of its pharmacological profile. While qualitative studies suggest complex modulatory actions rather than simple antagonism, the lack of precise binding affinity data (Ki, IC50) for the different glutamate receptor subtypes is a major limitation.

Furthermore, the critical aspect of stereoselectivity remains largely unexplored. A direct, quantitative comparison of the biological activities of the L- and D-enantiomers of this compound is essential for a complete understanding of its structure-activity relationship and for its validation as a selective pharmacological probe.

Future research should focus on:

-

Quantitative Binding Studies: Determining the Ki values of both L- and D-glutamic acid diethyl ester at all major ionotropic and metabotropic glutamate receptor subtypes.

-

Functional Assays: Characterizing the functional effects (antagonism, agonism, allosteric modulation) of both enantiomers at these receptors using electrophysiological or second messenger assays.

-

Downstream Signaling Analysis: Investigating the specific intracellular signaling pathways (e.g., Ca2+ mobilization, cAMP/IP3 levels, MAPK activation) that are modulated by each enantiomer upon receptor interaction.

Addressing these knowledge gaps will not only provide a clearer picture of the pharmacology of L-glutamic acid diethyl ester but will also contribute to a deeper understanding of the intricate mechanisms of glutamatergic neurotransmission and aid in the rational design of more selective and potent modulators of glutamate receptors for therapeutic applications.

References

Solubility of Glutamic acid diethyl ester in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glutamic acid diethyl ester in water and various organic solvents. Understanding the solubility of this compound is critical for its application in peptide synthesis, pharmaceutical development, and other areas of biochemical research. This document presents available quantitative data, details common experimental protocols for solubility determination, and illustrates a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by whether it is in its free base or hydrochloride salt form. The hydrochloride salt exhibits considerably higher solubility in aqueous solutions. Due to a lack of extensive quantitative data for the free base in organic solvents, this guide includes data for closely related analogs—dimethyl DL-glutamate hydrochloride and L-glutamic acid 5-methyl ester—to provide a comparative reference for researchers.

Table 1: Solubility of L-Glutamic Acid Diethyl Ester Hydrochloride

| Solvent | Temperature | Solubility | Notes |

| Water | Room Temperature | 5% (w/v) | Forms a clear, colorless solution[1]. |

| Water | Not Specified | Soluble | High solubility noted[2]. |

Table 2: Comparative Solubility of Dimethyl DL-Glutamate Hydrochloride (Analog)

| Solvent | Temperature | Approximate Solubility |

| Ethanol | Not Specified | 5 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mg/mL[3] |

| Dimethylformamide (DMF) | Not Specified | 15 mg/mL[3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | 10 mg/mL[3] |

Table 3: Comparative Solubility of L-Glutamic Acid 5-Methyl Ester (Analog) at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (x₁) |

| Water | 0.042569 |

| Methanol | 0.001379 |

| 1,4-Dioxane | 0.000331 |

| Acetone | 0.000221 |

| Ethanol | 0.000212 |

| Ethyl Acetate | 0.000145 |

| 2-Propanol | 0.000144 |

| n-Hexane | 0.000132 |

| 1-Propanol | 0.000116 |

| 2-Butanone | 0.000107 |

| Acetonitrile | 0.000034 |

| Dichloromethane | 0.000024 |

| Data from a study on L-Glutamic Acid 5-Methyl Ester provides insight into the expected solubility trends of similar amino acid esters in a range of organic solvents[4]. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.

1. Materials and Equipment:

- This compound (solute)

- Selected solvent

- Analytical balance

- Vials with screw caps

- Orbital shaker or rotator

- Constant temperature bath or incubator

- Syringe filters (e.g., 0.22 µm PTFE or PVDF)

- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

2. Procedure:

- Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

- Add a known volume of the selected solvent to the vial.

- Seal the vial tightly to prevent solvent evaporation.

- Place the vial in a constant temperature bath on an orbital shaker.

- Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

- Once equilibrium is achieved, allow the suspension to settle.

- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

- Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

- Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Gravimetric Method

This is a straightforward method for determining solubility, particularly when the solute is non-volatile.

1. Materials and Equipment:

- This compound

- Selected solvent

- Saturated solution preparation setup (as in Protocol 1)

- Evaporating dish or pre-weighed vial

- Analytical balance

- Oven or vacuum desiccator

2. Procedure:

- Prepare a saturated solution and filter it as described in Protocol 1 (steps 1-7).

- Accurately weigh an empty, clean, and dry evaporating dish.

- Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.

- Carefully evaporate the solvent. This can be done in a fume hood at room temperature, in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or in a vacuum desiccator.

- Once the solvent is completely evaporated, re-weigh the evaporating dish containing the solid residue.

- The mass of the dissolved solute is the final mass minus the initial mass of the dish.

- Calculate the solubility, typically expressed in grams per 100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound.

Caption: Workflow for solubility determination.

References

A Technical Guide to the Spectroscopic Characterization of L-Glutamic Acid Diethyl Ester Hydrochloride

This whitepaper provides an in-depth analysis of the spectroscopic data for L-Glutamic acid diethyl ester hydrochloride, a crucial derivative of L-glutamic acid used in peptide synthesis and as an intermediate in the pharmaceutical industry.[1] The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The empirical formula for L-Glutamic acid diethyl ester hydrochloride is C₉H₁₈ClNO₄, with a molecular weight of 239.70 g/mol .[2] Spectroscopic analysis is fundamental for the verification of its chemical structure and purity.

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The data presented here corresponds to the analysis of L-Glutamic acid diethyl ester hydrochloride.

¹H NMR Spectral Data

The proton NMR spectrum provides insights into the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.20 | Quartet (q) | 4H | -OCH₂ CH₃ |

| 3.40 | Multiplet (m) | 1H | α-CH |

| 2.40–2.10 | Multiplet (m) | 4H | -CH₂ -CH₂ - |

| 1.30 | Triplet (t) | 6H | -OCH₂CH₃ |

| [Source: Benchchem[2]] |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C =O (ester) |

| 172.8 | C =O (ester) |

| 60.1 | -OCH₂ - |

| 53.2 | α-C |

| 30.4–28.1 | -CH₂ -CH₂ - |

| 14.0 | -CH₃ |

| [Source: Benchchem[2]] |

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Protonated Amine (NH₃⁺) |

| ~2500–3000 | Ammonium Chloride Stretch | Ammonium Salt |

| ~1740 | C=O Stretch | Ester |

| [Source: Benchchem[2]] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for L-Glutamic acid diethyl ester hydrochloride.

-

Sample Preparation : A small quantity of the L-Glutamic acid diethyl ester hydrochloride sample is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O).[2]

-

Instrumentation : The spectrum is acquired using a 400 MHz NMR spectrometer.[2]

-

Data Acquisition : Standard pulse sequences are used to obtain ¹H and ¹³C NMR spectra.

-

Referencing : The chemical shifts are referenced to an internal standard, typically DSS for aqueous solutions.

-

Sample Preparation : The solid sample is prepared as a mull, typically using Nujol, which is then placed between two salt plates (e.g., KBr or NaCl).[3][4]

-

Instrumentation : An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the mull agent is first recorded. The spectrum of the sample is then measured and the background is automatically subtracted. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

References

The Synthesis of Glutamic Acid Diethyl Ester: A Technical Guide

Introduction

Glutamic acid diethyl ester, a diester derivative of the non-essential amino acid L-glutamic acid, serves as a crucial intermediate in a variety of chemical and pharmaceutical applications. Primarily utilized in peptide synthesis, it also finds use in the development of novel therapeutics and as a research tool in neuroscience. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis, alongside detailed experimental protocols for key methodologies. Quantitative data is presented in structured tables for comparative analysis, and reaction pathways are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The journey to the synthesis of this compound is intrinsically linked to the broader history of amino acid chemistry, pioneered by the seminal work of German chemist Emil Fischer. While glutamic acid itself was first isolated in 1866 by Karl Heinrich Ritthausen from wheat gluten, the esterification of amino acids was a significant advancement that enabled their protection and activation for peptide bond formation.[1][2]

The foundational method for this class of compounds is the Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895.[3][4][5] This acid-catalyzed reaction between a carboxylic acid and an alcohol laid the groundwork for the synthesis of various amino acid esters, including the diethyl ester of glutamic acid. The simplicity and cost-effectiveness of this method, typically employing a strong acid catalyst like sulfuric or hydrochloric acid and an excess of the alcohol, has made it a cornerstone of organic synthesis for over a century.[6][7][8] Over the years, numerous modifications and improvements have been developed to enhance yields, purity, and reaction conditions, leading to the diverse synthetic strategies available today.

Core Synthesis Methodologies

The primary route for the synthesis of this compound remains the Fischer-Speier esterification and its modern variations. These methods involve the reaction of L-glutamic acid with ethanol (B145695) in the presence of an acid catalyst. The catalyst protonates the carboxylic acid groups, making them more susceptible to nucleophilic attack by the alcohol.

Classical Fischer-Speier Esterification

This traditional approach involves refluxing L-glutamic acid in a large excess of ethanol with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrogen chloride. The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the diester.

Thionyl Chloride-Mediated Esterification

A common and efficient variation utilizes thionyl chloride (SOCl₂) as the acid catalyst. Thionyl chloride reacts with ethanol to generate hydrogen chloride in situ, which then catalyzes the esterification. This method often provides high yields and avoids the use of large volumes of corrosive mineral acids.

Triphosgene-Mediated Esterification

More recently, triphosgene (B27547) has been employed as an efficient reagent for the synthesis of L-glutamic acid diethyl ester hydrochloride.[9] This method offers high yields and purity under relatively mild conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthesis methods of L-glutamic acid diethyl ester hydrochloride, providing a comparative overview of their efficiencies.

Table 1: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride using Triphosgene

| Parameter | Value | Reference |

| Starting Material | L-Glutamic Acid | [9] |

| Reagents | Ethanol, Triphosgene | [9] |

| Reaction Temperature | 70-75°C | [9] |

| Reaction Time | 5 hours | [9] |

| Yield | 98.0% | [9] |

| Purity | 99.7% (liquid chromatography) | [9] |

Table 2: Synthesis of DL-Glutamic Acid Diethyl Ester (as Ethyl Pyroglutamate)

| Parameter | Value | Reference |

| Starting Material | DL-Glutamic Acid | [10] |

| Reagents | Ethanol | [10] |

| Reaction Temperature | 260°C | [10] |

| Reaction Pressure | 72 bar | [10] |

| Residence Time | 40 seconds | [10] |

| Yield | 50% (as ethyl pyroglutamate) | [10] |

Experimental Protocols

Protocol 1: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride via Triphosgene

Materials:

-

L-Glutamic acid (14.7 g, 0.10 mol)

-

Ethanol (300 g)

-

Triphosgene (25.0 g, 0.08 mol)

-

Methyl tert-butyl ether (100 mL)

-

500 mL four-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Nitrogen source

-

30% aqueous sodium hydroxide (B78521) solution (for absorption)

Procedure:

-

To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser (connected to a 30% aqueous sodium hydroxide solution absorption system), add 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene sequentially.[9]

-

Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[9]

-

After the reaction is complete, cool the system to 20-25°C.[9]

-

Purge the system with nitrogen for 30 minutes to remove any residual hydrogen chloride gas.[9]

-

Recover the excess triphosgene and ethanol by distillation.[9]

-

To the residue, add 100 mL of methyl tert-butyl ether and stir to form a slurry (pulping).[9]

-

Filter the solid product and dry it to obtain L-glutamic acid diethyl ester hydrochloride.[9]

Expected Outcome:

-

White solid product (23.5 g) with a purity of 99.7% and a yield of 98.0%.[9]

Visualizations

Fischer-Speier Esterification Workflow

Simplified Synthesis Pathway

References

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Khan Academy [khanacademy.org]

- 9. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. DIETHYL GLUTAMATE synthesis - chemicalbook [chemicalbook.com]

Glutamic Acid Diethyl Ester: A Technical Guide for Researchers

DISCLAIMER: The initial premise of this technical guide was to explore Glutamic Acid Diethyl Ester as an endogenous metabolite. However, a comprehensive review of the scientific literature indicates that this compound is primarily recognized as a synthetic compound and an experimental glutamate (B1630785) antagonist. While the Human Metabolome Database (HMDB) lists an unquantified presence in blood, this finding is not substantiated by broader evidence in metabolomics literature, and the compound is overwhelmingly characterized as a synthetic molecule for research purposes. This guide, therefore, focuses on its established role as a research tool and pharmacological agent.

Introduction

This compound, also known as diethyl glutamate, is a diester derivative of the non-essential amino acid L-glutamic acid. It is widely utilized in neuroscience research as a competitive antagonist of glutamate receptors, the primary excitatory neurotransmitters in the central nervous system. Its ability to block the action of glutamate allows researchers to investigate the physiological and pathological roles of glutamatergic signaling. This document provides a technical overview of this compound, including its chemical properties, mechanism of action, and experimental applications.

Chemical Properties

The following table summarizes the key chemical properties of L-glutamic acid diethyl ester hydrochloride, the common commercially available form.

| Property | Value |

| Chemical Formula | C₉H₁₈ClNO₄ |

| Molecular Weight | 239.70 g/mol |

| CAS Number | 1118-89-4 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| Melting Point | 108-110 °C |

Mechanism of Action

This compound functions as a competitive antagonist at ionotropic glutamate receptors (iGluRs), including AMPA and kainate receptors. By binding to the glutamate binding site on these receptors without activating them, it prevents the endogenous ligand, glutamate, from binding and initiating downstream signaling cascades.

Glutamatergic Synaptic Transmission and Antagonism by Diethyl Glutamate

The following diagram illustrates a simplified glutamatergic synapse and the point of intervention for this compound.

Methodological & Application

Application Note: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

Introduction

L-Glutamic acid diethyl ester hydrochloride is a derivative of the non-essential amino acid L-glutamic acid, where both carboxylic acid groups have been esterified with ethanol (B145695).[1] Its chemical formula is C₉H₁₈ClNO₄, with a molecular weight of 239.70 g/mol .[1][2] This compound serves as a crucial intermediate and building block in various chemical and pharmaceutical applications, most notably in peptide synthesis.[2][3] It is also used in biochemical research to study amino acid metabolism and as a nonselective agonist at excitatory amino acid receptors.[1][4] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it convenient for storage and use.[1]

This application note provides a detailed protocol for the synthesis of L-Glutamic acid diethyl ester hydrochloride via the Fischer-Speier esterification method, a reliable and widely used procedure for converting carboxylic acids to esters.[5][6] The protocol involves the reaction of L-glutamic acid with excess ethanol in the presence of an acid catalyst.

Physicochemical Properties

A summary of the key properties of L-Glutamic acid diethyl ester hydrochloride is presented below.

| Property | Value | Reference |

| CAS Number | 1118-89-4 | [2] |

| Molecular Formula | C₉H₁₇NO₄ · HCl | |

| Molecular Weight | 239.70 g/mol | [2][3] |

| Appearance | White powder/solid | |

| Melting Point | 108–110 °C | [2][3] |

| Optical Rotation | [α]¹⁸/D +22° (c=1 in H₂O) | [2][3] |

| Purity | 97-99.7% | [2] |

Reaction Scheme: Fischer-Speier Esterification

The synthesis proceeds by the acid-catalyzed esterification of both carboxylic acid groups of L-glutamic acid with ethanol. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol (ethanol), which also serves as the solvent.[5]

L-Glutamic Acid + 2 Ethanol --(HCl Catalyst)--> L-Glutamic acid diethyl ester hydrochloride + 2 H₂O

Experimental Protocol

This protocol is based on the principles of Fischer esterification, adapting a common method that uses thionyl chloride to generate hydrogen chloride in situ, which catalyzes the reaction. This method is analogous to the synthesis of the corresponding dimethyl ester and is known for its high efficiency.[7]

Materials and Equipment:

-

L-Glutamic Acid

-

Anhydrous Ethanol (200 proof)

-

Thionyl Chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE) or Diethyl Ether

-

Round-bottom flask (500 mL)

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum desiccator

Procedure:

-

Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

-

Reagent Preparation: Place the flask in an ice-water bath and charge it with 150 mL of anhydrous ethanol. Begin stirring.

-

Catalyst Generation: Slowly add thionyl chloride (e.g., 0.25 mol) dropwise to the cold, stirring ethanol over 30 minutes. This exothermic reaction generates ethanolic hydrogen chloride. Maintain the temperature below 10°C during the addition.

-

Addition of Reactant: Once the thionyl chloride addition is complete, add L-Glutamic acid (e.g., 0.10 mol) to the mixture in portions.[7]

-

Reaction: Remove the ice bath and heat the mixture to reflux (approximately 78°C) using a heating mantle. Allow the reaction to reflux with continuous stirring for 7-24 hours.[7][8] The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the flask to room temperature. Remove the excess ethanol and volatile byproducts using a rotary evaporator at reduced pressure.[8] This will yield a crude solid or viscous oil.

-

Purification:

-

Add 100 mL of methyl tert-butyl ether (MTBE) to the crude residue and stir vigorously (this process is known as trituration or pulping).[7] The product will precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two small portions of cold anhydrous ether to remove any remaining impurities.[8]

-

-

Drying: Dry the purified white solid product in a vacuum desiccator to a constant weight.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected results based on literature data.

| Parameter | Method 1: Triphosgene/HCl | Method 2: Direct Esterification (HCl) |

| Starting Material | L-Glutamic Acid (0.10 mol) | L-Glutamic Acid (0.36 mol) |

| Reagents | Ethanol, Triphosgene, HCl gas | Ethanol, Conc. HCl |

| Reaction Time | 5 hours | Not specified |

| Temperature | 70-75 °C | Reflux |

| Purity | 99.7% | Not specified |

| Yield | 98.0% | 68-70% |

| Reference | [1] |

Synthesis Workflow Diagram

The logical flow of the experimental procedure is illustrated below.

Caption: Experimental workflow for the synthesis.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of L-Glutamic acid diethyl ester hydrochloride. The Fischer esterification, particularly when catalyzed by in situ generated HCl from thionyl chloride, offers high yields and produces a product of sufficient purity for subsequent applications in research and development. Proper handling of anhydrous reagents and control of reaction temperature are critical for achieving optimal results and preventing potential side reactions like racemization.[1]

References

- 1. H-Glu(OEt)-OEt.HCl | 1118-89-4 | Benchchem [benchchem.com]

- 2. L -Glutamic acid diethyl ester 97 1118-89-4 [sigmaaldrich.com]

- 3. L-谷氨酸二乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. L-Glutamic acid diethyl ester HCl | 1118-89-4 | FG03049 [biosynth.com]

- 5. cerritos.edu [cerritos.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. scielo.br [scielo.br]

Application Notes and Protocols: Use of Glutamic Acid Derivatives in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, a key acidic amino acid, plays a crucial role in the structure and function of many peptides and proteins. Its incorporation into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS) requires the protection of its side-chain carboxylic acid to prevent unwanted side reactions. The choice of the protecting group is critical as it influences the overall efficiency of the synthesis, the purity of the final product, and the deprotection strategy.

These application notes provide a comprehensive overview of the use of glutamic acid derivatives in Fmoc-based SPPS. We will focus on the most common protecting group, the tert-butyl (tBu) ester, and discuss the use of the ethyl ester (Et) as a less common alternative. Detailed protocols for the incorporation and deprotection of these derivatives are provided, along with a discussion of potential side reactions and troubleshooting.

Side-Chain Protection of Glutamic Acid: A Comparative Overview

The selection of a suitable protecting group for the γ-carboxyl group of glutamic acid is a critical step in designing a successful peptide synthesis strategy. The ideal protecting group should be stable throughout the synthesis cycles and selectively cleavable under conditions that do not affect the peptide-resin linkage or other protecting groups. In Fmoc-SPPS, the most widely used protecting group for glutamic acid is the tert-butyl (tBu) ester, due to its lability under acidic conditions. Other esters, such as the ethyl ester, can also be used, offering an alternative deprotection strategy.

| Protecting Group | Structure | Common Derivative | Cleavage Conditions | Advantages | Disadvantages |

| tert-Butyl (tBu) Ester | -O-C(CH₃)₃ | Fmoc-Glu(OtBu)-OH | Trifluoroacetic acid (TFA) | High stability to piperidine (B6355638); Cleaved simultaneously with resin cleavage and other side-chain protecting groups in standard Fmoc-SPPS.[1][2] | Can lead to t-butyl cation-related side reactions. |

| Ethyl (Et) Ester | -O-CH₂CH₃ | Fmoc-Glu(OEt)-OH | Saponification (e.g., NaOH, LiOH) | Orthogonal to the acid-labile protecting groups. | Harsh basic conditions can lead to side reactions like racemization and hydrolysis of the peptide backbone. |

| Allyl (All) Ester | -O-CH₂CH=CH₂ | Fmoc-Glu(OAll)-OH | Palladium(0)-catalyzed cleavage | Orthogonal to both acid- and base-labile protecting groups, allowing for selective deprotection on-resin.[3] | Requires a specific palladium catalyst for removal. |

| Benzyl (Bzl) Ester | -O-CH₂-Ph | Fmoc-Glu(OBzl)-OH | Strong acid (e.g., HF) or catalytic transfer hydrogenation | More stable to TFA than tBu esters. | Requires harsher cleavage conditions than tBu esters. |

Experimental Protocols

Standard Protocol: Incorporation of Fmoc-Glu(OtBu)-OH

This protocol describes the standard procedure for coupling N-α-Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH) during solid-phase peptide synthesis on a rink amide resin.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-Glu(OtBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of Fmoc-Glu(OtBu)-OH:

-

Dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a second coupling.

-

Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Alternative Protocol: Incorporation and Deprotection of Fmoc-Glu(OEt)-OH

The use of Fmoc-Glu(OEt)-OH is less common due to the harsher conditions required for the removal of the ethyl ester. However, it offers an orthogonal protection strategy.

Incorporation Protocol:

The coupling protocol for Fmoc-Glu(OEt)-OH is identical to that of Fmoc-Glu(OtBu)-OH (see section 3.1, step 3).

Deprotection of the Ethyl Ester Side-Chain (Saponification):

This procedure is performed after the completion of the peptide chain assembly and before the final cleavage from the resin if other acid-labile side-chain protecting groups are present.

Materials:

-

Peptide-resin with Glu(OEt)

-

1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) in a mixture of water and a suitable organic solvent (e.g., THF or Dioxane) to swell the resin.

Procedure:

-

Swell the peptide-resin in the chosen solvent mixture.

-

Add the 1 M NaOH or LiOH solution to the resin.

-

Agitate the mixture at room temperature and monitor the reaction progress by HPLC analysis of a small cleaved sample. The reaction time can vary from a few hours to overnight.

-

Once the deprotection is complete, neutralize the resin with a weak acid (e.g., 0.5 M HCl or acetic acid).

-

Wash the resin thoroughly with water, DMF, DCM, and MeOH.

-

Proceed with the final cleavage from the resin.

Caution: Saponification can lead to side reactions such as racemization and hydrolysis of the peptide backbone, especially at elevated temperatures or with prolonged reaction times. Careful optimization and monitoring are crucial.

Potential Side Reactions and Troubleshooting

The incorporation of glutamic acid into a peptide sequence can sometimes be associated with specific side reactions.

-

Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue, resulting in a mass loss of 18 Da. This is more common in acidic conditions but can also occur during the coupling of the subsequent amino acid.

-

Prevention: Ensure rapid and efficient coupling to the N-terminal glutamic acid. Use of coupling reagents that minimize the time the N-terminal amine is free can be beneficial.

-

-

Aspartimide Formation (in adjacent Asp residues): While not a direct side reaction of glutamic acid, the basic conditions used for Fmoc deprotection can promote aspartimide formation if an aspartic acid residue is present in the sequence, especially if it is followed by a small amino acid like glycine.

-

Incomplete Deprotection of Ethyl Ester: The saponification of the ethyl ester can be slow and may not go to completion, leading to a heterogeneous final product.

-

Troubleshooting: Increase reaction time or temperature, but with caution due to the risk of side reactions. The use of alternative bases or solvent systems can also be explored.

-

-

Transesterification: During cleavage with TFA cocktails containing alcohols, transesterification of the glutamic acid side-chain ester can occur.[4]

Visualizing the Workflow

Standard Fmoc-SPPS Cycle for Glutamic Acid (tBu protected)

References

Application of Glutamic Acid Diethyl Ester (GDEE) in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid diethyl ester (GDEE) is a classic pharmacological tool in neuroscience research, primarily utilized as an antagonist of ionotropic glutamate (B1630785) receptors. As a derivative of the principal excitatory neurotransmitter, L-glutamic acid, GDEE has been instrumental in elucidating the physiological and pathological roles of glutamatergic signaling. Its ability to selectively antagonize certain glutamate receptor subtypes has made it a valuable compound for dissecting the complex mechanisms of synaptic transmission, plasticity, and excitotoxicity.

This document provides detailed application notes and experimental protocols for the use of GDEE in various neuroscience research contexts. It is intended to guide researchers in designing and executing experiments to investigate the function of glutamate receptors in both in vitro and in vivo models.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound (GDEE) from various neuroscience studies.

| Parameter | Value | Receptor/System | Preparation | Reference |

| Concentration for Antagonism | 10 mM | Quisqualate-induced depolarization | Rat cingulate cortex slices | [1] |

| Effect on AMPA/Kainate/NMDA | No effect at 10 mM | AMPA, Kainate, and NMDA-induced depolarization | Rat cingulate cortex slices | [1] |

| Iontophoretic Current | +50 to +125 nA | Cortical stimulation-induced excitation | Rat striatal neurons (in vivo) | [2] |

| Behavioral Effects (Forced Swim Test) | 100-200 mg/kg (i.p.) | Diminished immobilization period | Mice | [3] |

| Behavioral Effects (Open Field Test) | 200-500 mg/kg (i.p.) | Decreased locomotor activity | Mice | [3] |

| Behavioral Effects (Concept Learning) | 240-360 mg/kg | Slowed decision time | Rats | [4][5] |

| Behavioral Effects (Spatial Learning) | No impairment | Hole-board spatial learning task | Rats | [6] |

Signaling Pathways and Experimental Workflows

Glutamate Receptor Signaling and the Action of GDEE

Glutamate receptors are broadly classified into ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. GDEE primarily acts on the ionotropic glutamate receptors, which include AMPA, Kainate, and NMDA receptors. These receptors are crucial for fast excitatory synaptic transmission. The binding of glutamate to these receptors leads to the opening of their associated ion channels, resulting in an influx of cations (primarily Na+ and Ca2+) and depolarization of the postsynaptic neuron. This depolarization can trigger an action potential and propagate the neural signal. GDEE, as an antagonist, competes with glutamate for binding sites on these receptors, thereby preventing channel opening and inhibiting excitatory neurotransmission.

References

- 1. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of cortical excitation of striatal neurons by this compound: evidence for glutamic acid as an excitatory transmitter in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Psychotropic effects of this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ketamine and 1-glutamic acid diethyl ester on concept learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Scientific Review: Glutamic Acid Diethyl Ester (GDEE) - Re-evaluating its Role as a Glutamate Agonist

A comprehensive review of existing scientific literature indicates that Glutamic Acid Diethyl Ester (GDEE) is predominantly characterized as a glutamate (B1630785) antagonist, particularly at non-NMDA ionotropic glutamate receptors. The available evidence does not support the classification of GDEE as a direct glutamate agonist. Therefore, creating detailed application notes and protocols for studying GDEE as a glutamate agonist would be scientifically unfounded.

Historically, GDEE has been utilized in neuroscience research as a tool to block the excitatory effects of glutamate and its analogs. Multiple studies have demonstrated its ability to antagonize neuronal excitation induced by iontophoretic application of glutamate and aspartate.[1] Furthermore, in vivo studies in rodents have consistently investigated the behavioral effects of GDEE in the context of its function as a non-NMDA receptor antagonist.[2][3][4][5] These studies have explored its impact on learning and memory, where it has been shown to produce effects consistent with the blockade of glutamatergic transmission.[2][4][6]

While a single study noted a potentiation of quisqualate-induced responses by GDEE at a high concentration (10 mM), the authors themselves suggested this could be an artifact due to contamination or osmotic effects, rather than a true positive allosteric modulation or agonistic activity.[7] This isolated and qualified observation does not provide sufficient evidence to overturn the broader consensus of GDEE's antagonist properties. Commercial suppliers of GDEE also classify it as a glutamate antagonist.[8]

The primary role of glutamate as the major excitatory neurotransmitter in the central nervous system is mediated through its interaction with ionotropic and metabotropic glutamate receptors.[9] Agonists at these receptors typically mimic the action of glutamate, leading to neuronal depolarization and downstream signaling cascades. The body of research on GDEE demonstrates actions contrary to this, showing a blockade of these processes.

In light of these findings, any experimental design aimed at studying GDEE as a glutamate agonist would be based on a flawed premise. The established pharmacological profile of GDEE is that of an antagonist, and as such, it is a valuable tool for probing the physiological and pathological roles of glutamate by inhibiting its actions.

For researchers interested in studying glutamate agonists, a wide array of well-characterized compounds are available that selectively target different glutamate receptor subtypes. These include, but are not limited to, NMDA, AMPA, and kainate for ionotropic receptors, and various group-specific agonists for metabotropic glutamate receptors.

Based on a thorough review of the scientific literature, there is no substantial evidence to support the use of this compound as a glutamate agonist. The overwhelming consensus from in vitro and in vivo studies establishes its role as a glutamate antagonist. Therefore, we cannot, in good scientific faith, provide application notes and protocols for its study as an agonist. Researchers are advised to consult the existing literature and consider well-validated glutamate agonists for their experimental needs.

References